ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
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Overview
Description
Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with a molecular formula of C21H19FN2O5 . This compound features a fluorobenzyl group, an imidazolidinone ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the imidazolidinone intermediate.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
- Ethyl (2-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Uniqueness
Ethyl (2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its chloro- and bromo- counterparts .
Properties
Molecular Formula |
C21H19FN2O5 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H19FN2O5/c1-2-28-19(25)13-29-18-6-4-3-5-15(18)11-17-20(26)24(21(27)23-17)12-14-7-9-16(22)10-8-14/h3-11H,2,12-13H2,1H3,(H,23,27)/b17-11+ |
InChI Key |
QYKYHUJHQPKSIS-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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